molecular formula C12H11BrN4O2S B5667310 N-(4-BROMOPHENYL)-2-[(3-HYDROXY-6-METHYL-1,2,4-TRIAZIN-5-YL)SULFANYL]ACETAMIDE

N-(4-BROMOPHENYL)-2-[(3-HYDROXY-6-METHYL-1,2,4-TRIAZIN-5-YL)SULFANYL]ACETAMIDE

Cat. No.: B5667310
M. Wt: 355.21 g/mol
InChI Key: DZJHGENTBHDAEE-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-2-[(3-HYDROXY-6-METHYL-1,2,4-TRIAZIN-5-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a bromophenyl group, a hydroxy-methyl-triazinyl group, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-2-[(3-HYDROXY-6-METHYL-1,2,4-TRIAZIN-5-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenylamine, undergoes a reaction with acetic anhydride to form N-(4-bromophenyl)acetamide.

    Introduction of the Triazinyl Group: The N-(4-bromophenyl)acetamide is then reacted with 3-hydroxy-6-methyl-1,2,4-triazine-5-thiol in the presence of a suitable base such as potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-2-[(3-HYDROXY-6-METHYL-1,2,4-TRIAZIN-5-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-BROMOPHENYL)-2-[(3-HYDROXY-6-METHYL-1,2,4-TRIAZIN-5-YL)SULFANYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-2-[(3-HYDROXY-6-METHYL-1,2,4-TRIAZIN-5-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the triazinyl group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(3-BROMOPHENYL)-4-METHYLBENZAMIDE: This compound has a similar bromophenyl group but differs in the rest of its structure.

    N-(4-BROMOPHENYL)-2-[(3-HYDROXY-1,2,4-TRIAZIN-5-YL)SULFANYL]ACETAMIDE: This compound is similar but lacks the methyl group on the triazinyl ring.

Uniqueness

N-(4-BROMOPHENYL)-2-[(3-HYDROXY-6-METHYL-1,2,4-TRIAZIN-5-YL)SULFANYL]ACETAMIDE is unique due to the presence of the hydroxy-methyl-triazinyl group, which can provide additional sites for interaction with biological targets, potentially leading to enhanced biological activity.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4O2S/c1-7-11(15-12(19)17-16-7)20-6-10(18)14-9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H,14,18)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJHGENTBHDAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N=C1SCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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